molecular formula C15H22N4O4S B2887296 Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 672888-62-9

Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2887296
CAS No.: 672888-62-9
M. Wt: 354.43
InChI Key: ZTHGSOHJMOTKAU-UHFFFAOYSA-N
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Description

Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative featuring a 1,3-dimethyl-2,6-dioxopurin core substituted at position 7 with a 3-methylbutyl group and at position 8 with a methyl ester-linked sulfanylacetate moiety. Purine derivatives are widely studied for their roles in nucleotide metabolism, enzyme inhibition, and receptor modulation, though specific applications of this compound remain to be empirically validated .

Properties

IUPAC Name

methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-9(2)6-7-19-11-12(16-14(19)24-8-10(20)23-5)17(3)15(22)18(4)13(11)21/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHGSOHJMOTKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the provided evidence, highlighting substituent variations and their implications.

Structural Analogues and Substituent Analysis

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol)* Key Functional Groups
Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate (Target Compound) 3-Methylbutyl (branched alkyl) Methyl ester sulfanylacetate ~382.45† Ester, thioether, purine dione
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide 2-Methylprop-2-enyl (alkene) N-Phenylacetamide ~427.49† Amide, thioether, purine dione
Methyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate 3-Methylbenzyl (aromatic) Methyl ester sulfanylpropanoate ~456.51† Ester, thioether, purine dione

*Molecular weights estimated based on formula; †Calculated using atomic masses.

Key Comparative Insights

The 3-methylbenzyl substituent in introduces aromaticity, enabling π-π interactions with biological targets but reducing solubility in aqueous environments compared to aliphatic chains.

Physicochemical and Biological Implications :

  • Lipophilicity : The 3-methylbutyl group (target) and 3-methylbenzyl group () likely confer higher logP values than the allyl group (), influencing bioavailability and distribution.
  • Metabolic Stability : The ester group in the target compound may undergo faster hepatic or plasma esterase-mediated hydrolysis than the amide in , affecting half-life.
  • Target Binding : The aromatic benzyl group in could engage in hydrophobic or π-stacking interactions absent in the aliphatic substituents of the target and .

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